molecular formula C11H11ClN4 B232791 4-N-benzyl-6-chloropyrimidine-2,4-diamine CAS No. 91066-67-0

4-N-benzyl-6-chloropyrimidine-2,4-diamine

Cat. No.: B232791
CAS No.: 91066-67-0
M. Wt: 234.68 g/mol
InChI Key: GXNJAZPAQIPYMJ-UHFFFAOYSA-N
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Description

N4-Benzyl-6-chloro-pyrimidine-2,4-diamine is a pyrimidine derivative known for its significant applications in various scientific fields. Pyrimidine derivatives are widely recognized for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. This reaction is quenched with alcohols and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine . The industrial production method involves similar steps but is optimized for higher yield and cost-effectiveness.

Chemical Reactions Analysis

N4-Benzyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride for chlorination, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation . The compound’s effects are mediated through various molecular pathways, including the inhibition of signal transduction pathways involved in cell growth and survival.

Biological Activity

4-N-benzyl-6-chloropyrimidine-2,4-diamine is a pyrimidine derivative with significant potential in medicinal chemistry. Its structure, featuring a benzyl group and a chlorine atom, enhances its biological activity, making it a subject of interest for various therapeutic applications, particularly as an antimicrobial and anticancer agent.

  • Molecular Formula : C11H11ClN4
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 91066-67-0

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways that regulate cell proliferation and survival. By binding to the active site of specific kinases, this compound can inhibit their activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including some resistant strains. The compound's ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its efficacy against different cancer cell lines. It has shown promising results in inhibiting the growth of cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis. The specificity of its action on cancerous cells while sparing normal cells is particularly noteworthy .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrimidine derivatives, including this compound. The results demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways. Furthermore, it demonstrated synergistic effects when combined with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer types .

Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria with low MIC values
Anticancer ActivityInduced apoptosis in cancer cell lines; synergistic effects with chemotherapeutics
Kinase InhibitionEffective binding to specific kinases, blocking their activity

Properties

IUPAC Name

4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNJAZPAQIPYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363293
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91066-67-0
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-benzyl-6-chloropyrimidine-2,4-diamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4,6-dichloropyrimidine (0.5 g, 3.05 mmol), benzylamine (0.35 ml, 3.2 mmol), potassium carbonate (0.25 g, 1.81 mmol) and ethanol (15 ml) were heated to reflux for 16 h. The reaction mixture was cooled to room temperature and the solvents were removed under reduced pressure. The residue was triturated with ethyl acetate and the white product was collected by filtration. Concentration of the ethyl acetate filtrate also afforded a second crop of product. The combined solids were dried to give the required pyrimidine (0.36 g, 50%), m.p. 136° C.; δH (200 MHz, d6-DMSO) 4.55 (2H, br s, OCH2), 5.87 (1H, br s, C(5)H), 6.54 (2H, br s, NH2), 7.35-7.41 (5H, m, C6H5), 7.72 (1H, m, NH); m/z (+EI) 234 (M+, 85%), 106 (100), 91 (C6H5CH2+, 51%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

To 4,6-dichloro-2-pyrimidinamine (0.5 g, 3.1 mmol) in EtOH (10 mL) was added Hunig's base (1.1 mL, 6.1 mmol) followed by benzylamine (0.37 mL, 3.35 mmol) and the reaction mixture was stirred overnight at 100° C. The reaction mixture was poured onto water and EtOAc. The organic layer was separated and the aqueous layer was further extracted with EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated to afford the crude title compound (670 mg) as a yellow solid. LC-MS (ES) m/z=235 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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